5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid is a chemical compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of 2-fluoro-3-methoxyphenylboronic acid, which is then subjected to Suzuki-Miyaura cross-coupling reactions with appropriate halogenated isonicotinic acid derivatives. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 5-Methylindole
Uniqueness
5-(2-Fluoro-3-methoxyphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-10-4-2-3-7(12(10)14)9-6-15-11(16)5-8(9)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOROZAUUYVKQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687523 |
Source
|
Record name | 5-(2-Fluoro-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-98-3 |
Source
|
Record name | 5-(2-Fluoro-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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